BenchChemオンラインストアへようこそ!

Kojic Acid

Tyrosinase inhibition Cosmetic science Melanogenesis

Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a hydrophilic fungal metabolite with moderate mushroom tyrosinase inhibition (IC50 37 µM), positioned between hydroquinone (70 µM) and arbutin (367 µM). This potency profile makes it the optimal procurement choice for OTC skin brightening research in jurisdictions where hydroquinone is prescription-only or banned. Critically, kojic acid degrades more slowly than its dipalmitate ester under liquid oxidative stress, offering unexpected stability advantages for extemporaneous compounding and short-shelf-life formulations. Its dual-function antioxidant activity (DPPH IC50 10.34 µg/mL) simplifies experimental design in studies examining synergies between melanogenesis inhibition and oxidative stress modulation.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 501-30-4
Cat. No. B1673743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKojic Acid
CAS501-30-4
Synonyms5-((3-aminopropyl)phosphinooxy)-2-(hydroxymethyl)-4H-pyran-4-one
kojic acid
kojyl-APPA
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1=C(OC=C(C1=O)O)CO
InChIInChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2
InChIKeyBEJNERDRQOWKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in ethanol, ethyl ether, acetone, DMSO;  slightly soluble in benzene
Soluble in water, acetone;  slightly solluble in ether;  insoluble in benzene
Sparingly soluble in pyridine
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kojic Acid (CAS 501-30-4): Fungal Secondary Metabolite with Defined Tyrosinase Inhibition for Cosmetic and Pharmaceutical Procurement


Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a hydrophilic fungal secondary metabolite produced by Aspergillus and Penicillium species [1]. Its primary biotechnological utility is as a competitive inhibitor of the copper-containing enzyme tyrosinase, achieved via chelation of the dinuclear copper center in the enzyme active site [2]. Beyond melanogenesis inhibition, kojic acid exhibits measurable antioxidant radical scavenging activity and iron-chelating capacity [3]. This evidence guide focuses on verifiable performance characteristics differentiating kojic acid from key comparators—including arbutin, hydroquinone, kojic acid dipalmitate, cysteamine, deferiprone, and ascorbic acid—within defined experimental systems.

Procurement Alert: Why Kojic Acid Cannot Be Interchanged with Arbutin, Hydroquinone, or Dipalmitate Esters


Generic substitution among tyrosinase inhibitors is scientifically invalid due to substantial divergence in four critical procurement parameters: (1) enzyme inhibition potency, which varies by orders of magnitude across compound classes; (2) differential stability under oxidative formulation stress, directly impacting shelf-life requirements; (3) distinct safety and genotoxicity profiles with material implications for regulatory compliance; and (4) divergent antioxidant and metal-chelating properties affecting auxiliary application benefits. As detailed in Section 3, kojic acid exhibits a unique combination of moderate mushroom tyrosinase inhibition [1], weak human tyrosinase activity [2], and unexpected oxidative stability advantages over its dipalmitate ester [3]—a counterintuitive finding with direct consequences for extemporaneous compounding and less-stable formulation environments. These properties create a selection matrix where kojic acid occupies a specific, non-interchangeable position distinct from both higher-potency agents and ester derivatives.

Quantitative Differentiators: Kojic Acid vs. Comparators in Tyrosinase Inhibition, Stability, Safety, and Antioxidant Activity


Mushroom Tyrosinase Inhibition: Kojic Acid Demonstrates Potency Intermediate Between Hydroquinone and Arbutin

Kojic acid's mushroom tyrosinase inhibitory potency is defined by an IC50 of 37 µM, representing an activity level 0.53× that of hydroquinone (IC50 70 µM) but approximately 10× greater than arbutin (IC50 367 µM) [1]. This intermediate position is critical for formulation selection, as kojic acid provides substantially greater enzyme inhibition than arbutin while lacking the cytotoxicity and regulatory scrutiny associated with hydroquinone.

Tyrosinase inhibition Cosmetic science Melanogenesis

Human Tyrosinase Activity: Critical Species-Specific Limitations for Translational Research Procurement

Against human tyrosinase, kojic acid exhibits weak efficacy with an IC50 > 500 µM (approximately 71 µg/mL), while hydroquinone and arbutin are also very poor inhibitors with IC50 values in the millimolar range (>1000 µM) [1]. This species-specific discrepancy—effective against mushroom tyrosinase but weakly active against the human enzyme—is a fundamental consideration for research applications where translational relevance to human skin is required.

Human tyrosinase Translational pharmacology Species-specific activity

Oxidative Stability: Kojic Acid Degrades More Slowly Than Its Dipalmitate Ester Under Liquid Oxidative Stress

Under liquid oxidative stress induced by hydrogen peroxide, kojic acid (KA) degrades more slowly than its dipalmitate ester (Kadp). The degradation followed first-order kinetics for both compounds, but Kadp exhibited more rapid degradation under identical oxidative conditions [1]. This counterintuitive finding—that the parent compound is more oxidatively stable than the esterified derivative—has direct implications for formulation selection, particularly in extemporaneous preparations and less-stable liquid formulations.

Formulation stability Oxidative degradation Pharmaceutical compounding

Genotoxicity Profile: Bacterial Mutagenicity vs. Negative In Vivo Eukaryotic Genotoxicity—A Defined Risk-Benefit Calculation

Kojic acid produces positive results in the Ames bacterial reversion mutation test (strains TA98, TA100, TA1535) without metabolic activation [1]. However, it is nonmutagenic in eukaryotic systems both in vitro (forward mutation test in Chinese hamster cells) and in vivo (dominant lethal test in mice) [1]. This discordant profile—bacterial mutagenicity but negative eukaryotic genotoxicity—is distinct from hydroquinone, which carries more extensive genotoxicity and carcinogenicity concerns, and from arbutin, which is generally considered less genotoxic [2].

Genotoxicity Safety pharmacology Regulatory toxicology

DPPH Radical Scavenging: Kojic Acid Exhibits Moderate Antioxidant Activity with Defined Potency Relative to Ascorbic Acid

Kojic acid demonstrates DPPH radical scavenging activity with an IC50 of 10.34 µg/mL, compared to 6.79 µg/mL for ascorbic acid (vitamin C) in the same assay system [1]. This represents approximately 66% of ascorbic acid's radical scavenging potency. In a separate study evaluating anti-DOPA auto-oxidation, kojic acid showed an IC50 of 418.5 µg/mL, which was statistically similar to Ginkgo biloba leaf extract (456.27 µg/mL) but 2.4× more potent than ascorbic acid (IC50 989.61 µg/mL) in that specific assay [2].

Antioxidant activity DPPH assay Radical scavenging

Iron Chelation and Wound Healing: Kojic Acid as a Moderate Chelator with Quantified Potency Below Deferiprone

In a direct comparative study evaluating topical wound healing in a rat model, 3% kojic acid ointment accelerated wound healing after 4 days (P < 0.001) compared to control. However, deferiprone (a pharmaceutical iron chelator) demonstrated superior efficacy, with 3% and 6% deferiprone showing significantly greater wound healing acceleration at 8 days (P < 0.026 and P < 0.001) and 12 days (P = 0.003 and P < 0.001) [1]. DPPH assay confirmed deferiprone has greater free radical scavenging power than kojic acid [1].

Iron chelation Wound healing Antioxidant therapeutics

Evidence-Driven Application Scenarios for Kojic Acid Procurement


Cosmetic Formulations Requiring Moderate, Mushroom Tyrosinase-Validated Inhibition Without Hydroquinone's Regulatory Burden

Based on the mushroom tyrosinase IC50 data (37 µM) positioning kojic acid between hydroquinone (70 µM) and arbutin (367 µM) [1], procurement is optimal for cosmetic applications requiring a validated tyrosinase inhibitor with documented potency exceeding arbutin while avoiding hydroquinone's prescription-only status. This scenario applies to over-the-counter skin brightening products in jurisdictions where hydroquinone is restricted or banned.

Extemporaneous Pharmaceutical Compounding and Less-Stable Liquid Formulations

The direct comparative stability study demonstrates kojic acid degrades more slowly than kojic acid dipalmitate under liquid oxidative stress [1]. Consequently, procurement of unmodified kojic acid is indicated for extemporaneous preparations, short-shelf-life formulations, or liquid products where ester stability advantages do not offset the accelerated oxidative degradation observed in this specific stress condition.

Dual-Function Research Tools Requiring Combined Tyrosinase Inhibition and Antioxidant Activity

Kojic acid's DPPH radical scavenging IC50 of 10.34 µg/mL (66% of ascorbic acid's potency) [1] and anti-DOPA auto-oxidation IC50 of 418.5 µg/mL (2.37× more potent than ascorbic acid) [2] support procurement as a dual-function research tool. This is particularly relevant for studies examining synergistic effects between melanogenesis inhibition and oxidative stress modulation, where a single agent with both properties simplifies experimental design.

Tyrosinase Inhibition Studies Requiring Cross-Species Comparative Data

The species-specific activity profile—effective mushroom tyrosinase inhibition (IC50 37 µM) versus weak human tyrosinase inhibition (IC50 > 500 µM) [1] [2]—makes kojic acid uniquely valuable for research requiring a compound with well-characterized differential activity across species. Procurement is indicated for studies investigating species-specific differences in tyrosinase active site architecture or for use as a control compound with known human enzyme limitations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kojic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.